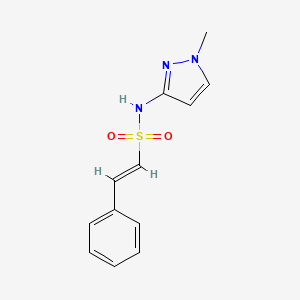
N-(3-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a role in DNA repair, and its inhibition leads to the accumulation of DNA damage in cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
N-(3-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide has been reported to have low toxicity and good selectivity towards cancer cells. It has also been found to have anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide in lab experiments is its high potency and selectivity towards cancer cells. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, the cost of synthesizing N-(3-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide can be relatively high.
Direcciones Futuras
There are several future directions for N-(3-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide research. One area of interest is the development of new synthetic methods to improve the yield and purity of N-(3-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide. Another direction is the investigation of the potential use of N-(3-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide in combination with other drugs to enhance its anticancer effects. Furthermore, the use of N-(3-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide in other fields such as neurodegenerative diseases and inflammation is also an area of potential research.
Métodos De Síntesis
The synthesis of N-(3-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide involves the reaction of 3-methyl-2-pyridylboronic acid and 4-pyrazol-1-ylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been reported to have a yield of around 70%.
Aplicaciones Científicas De Investigación
N-(3-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer. N-(3-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for maintaining the normal functioning of cells.
Propiedades
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-4-2-9-17-15(12)19-16(21)13-5-7-14(8-6-13)20-11-3-10-18-20/h2-11H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRKPSKUOFSNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)

![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)










